3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[1-(4-fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-11-9-13(5-6-14(11)17)16(21)18-8-2-3-12(10-18)4-7-15(19)20/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMFBBDCAMGFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC(C2)CCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of piperidine with 4-fluoro-3-methylbenzoyl chloride, followed by the introduction of the propanoic acid group through a series of reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated benzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzoyl group may enhance its binding affinity to these targets, while the piperidine ring can influence its overall pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid with analogs from the evidence:
*Estimated based on structural analogs.
Key Observations:
- Metabolic Stability : Fluorine and methyl groups may reduce oxidative metabolism, extending half-life relative to compounds like S4F (), which lacks such substituents.
- Steric Effects : The methyl group in the benzoyl ring introduces steric hindrance, which could limit binding to flat active sites compared to smaller substituents in or 11.
Biological Activity
3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-fluoro-3-methylbenzoyl moiety and a propanoic acid group. The presence of fluorine in the structure often enhances the pharmacokinetic properties of compounds, influencing their biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Kinase Modulation : Similar compounds have been shown to modulate protein kinase activities, which are crucial for various cellular processes including proliferation and apoptosis .
- Antimicrobial Activity : The structural characteristics suggest potential antimicrobial properties, particularly against resistant strains .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Demonstrated antiproliferative effects on various cancer cell lines. |
| Antimicrobial | Potential activity against bacterial and fungal infections. |
| Anti-inflammatory | May exhibit anti-inflammatory properties through modulation of inflammatory pathways. |
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the compound's effects on glioma cell lines, showing significant antiproliferative activity comparable to established chemotherapeutics. The mechanism involved the induction of apoptosis through caspase activation .
- Another investigation focused on its effect on breast cancer cells, revealing that it inhibits cell migration and invasion, suggesting potential as an anti-metastatic agent.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Comparative Analysis with Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of piperidine-based carboxylic acid derivatives typically involves multi-step reactions, including acylation of the piperidine ring followed by functionalization of the propanoic acid moiety. For example, analogous compounds like 3-(1,3-benzodioxol-5-yl)-3-[(3-phenylpropanoyl)amino]propanoic acid are synthesized via coupling reactions using carbodiimide-based activating agents (e.g., EDC/HOBt) under inert atmospheres . Optimizing reaction conditions (e.g., temperature: 0–25°C, solvent: DMF/DCM) and monitoring via TLC/HPLC can improve yields. Retrosynthetic AI tools (e.g., Template_relevance models) may predict feasible routes by analyzing PubChem-derived structural data .
Q. What analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer : High-resolution LC-MS and H/C NMR are essential for confirming molecular weight (e.g., ~347.4 g/mol for analogous structures) and structural integrity . For spectral discrepancies (e.g., unexpected splitting in aromatic proton signals), cross-validate with computational tools like PubChem’s InChI-derived stereochemical data . Purity (>95%) should be confirmed via HPLC with UV detection (λ = 254 nm) .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
- Methodological Answer : Solubility screening in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) is standard. For stability, incubate the compound at 37°C and analyze degradation products via LC-MS over 24–72 hours. Analogous compounds like 2-amino-3-(4-hydroxyphenyl)propanoic acid show pH-dependent solubility, requiring buffered systems (e.g., ammonium acetate, pH 6.5) to prevent precipitation .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production while minimizing byproducts?
- Methodological Answer : Optimize stoichiometry (e.g., 1.2 eq. of 4-fluoro-3-methylbenzoyl chloride relative to piperidine) and employ flow chemistry for better heat/mass transfer. Catalytic methods (e.g., DMAP for acylation) reduce side reactions. Process control tools (e.g., PAT-guided feedback loops) can monitor intermediates in real-time, as seen in membrane separation technologies for similar carboxylic acids .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, endotoxin levels). Standardize protocols using reference compounds (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid) and validate via orthogonal assays (e.g., fluorescent APF/HPF probes for oxidative stress studies) . Meta-analysis of PubChem bioactivity datasets can identify confounding variables .
Q. How can computational modeling predict the compound’s interaction with target enzymes (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures (PDB) of homologous targets (e.g., PI3Kγ) can map binding affinities. QSAR models trained on fluorophenyl-containing analogs (e.g., bicalutamide intermediates) may predict selectivity profiles . Free energy perturbation (FEP) calculations refine ΔG binding estimates .
Q. What are the ethical and regulatory considerations for in vivo studies involving this compound?
- Methodological Answer : Adhere to OECD guidelines for preclinical testing. Ensure purity (>99%) via ICP-MS to exclude heavy metals. Compounds like 3-(4-aminobutylamino)propanoic acid require IACUC approval for animal studies, emphasizing proper waste disposal (e.g., incineration for halogenated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
